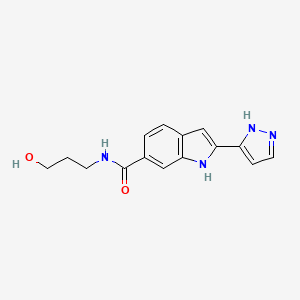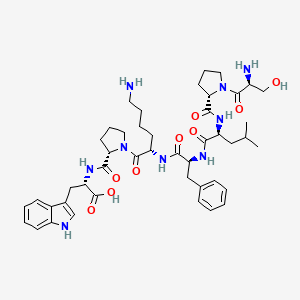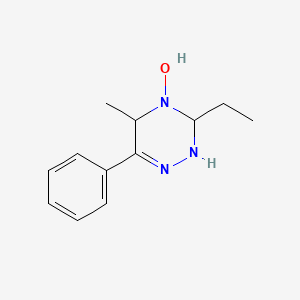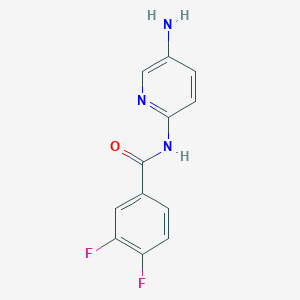![molecular formula C13H16O6 B14208291 Propanedioic acid, [2-(2,5-dimethoxyphenyl)ethyl]- CAS No. 828271-82-5](/img/structure/B14208291.png)
Propanedioic acid, [2-(2,5-dimethoxyphenyl)ethyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propanedioic acid, [2-(2,5-dimethoxyphenyl)ethyl]- is a chemical compound with the molecular formula C13H16O6 It is known for its unique structure, which includes a propanedioic acid backbone with a 2-(2,5-dimethoxyphenyl)ethyl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, [2-(2,5-dimethoxyphenyl)ethyl]- typically involves the reaction of 2,5-dimethoxyphenethylamine with malonic acid derivatives. One common method is the Knoevenagel condensation, where the amine reacts with diethyl malonate in the presence of a base such as piperidine. The reaction is followed by hydrolysis and decarboxylation to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may include recrystallization or chromatography techniques to ensure the compound meets industrial standards.
化学反应分析
Types of Reactions
Propanedioic acid, [2-(2,5-dimethoxyphenyl)ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, especially at the positions ortho to the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
科学研究应用
Propanedioic acid, [2-(2,5-dimethoxyphenyl)ethyl]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of propanedioic acid, [2-(2,5-dimethoxyphenyl)ethyl]- involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses.
相似化合物的比较
Similar Compounds
Malonic acid: A simpler dicarboxylic acid with the formula CH2(COOH)2.
Dimethyl malonate: An ester derivative of malonic acid.
2,5-Dimethoxyphenethylamine: The amine precursor used in the synthesis of the compound.
Uniqueness
Propanedioic acid, [2-(2,5-dimethoxyphenyl)ethyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a propanedioic acid backbone with a 2-(2,5-dimethoxyphenyl)ethyl group makes it a versatile compound for various applications.
属性
CAS 编号 |
828271-82-5 |
|---|---|
分子式 |
C13H16O6 |
分子量 |
268.26 g/mol |
IUPAC 名称 |
2-[2-(2,5-dimethoxyphenyl)ethyl]propanedioic acid |
InChI |
InChI=1S/C13H16O6/c1-18-9-4-6-11(19-2)8(7-9)3-5-10(12(14)15)13(16)17/h4,6-7,10H,3,5H2,1-2H3,(H,14,15)(H,16,17) |
InChI 键 |
NCVMSDJRJKVQMQ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1)OC)CCC(C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Tert-butyl[(6-chlorohex-4-EN-1-YL)oxy]diphenylsilane](/img/structure/B14208217.png)

![{4-[2-([1,1'-Biphenyl]-2-yl)ethyl]phenyl}acetic acid](/img/structure/B14208220.png)

![2-[(2H-1,3-Benzodioxol-5-yl)methoxy]pyridine-3-carbohydrazide](/img/structure/B14208232.png)
![Acetonitrile, 2,2'-[(2,5-dibenzoyl-1,4-phenylene)bis(oxy)]bis-](/img/structure/B14208240.png)
![1H-Benzimidazole, 2-[2-(4,5-dimethyl-1H-imidazol-2-yl)phenyl]-](/img/structure/B14208242.png)

![2-Methyl-2,3-dihydrothieno[3,4-b][1,4]oxathiine](/img/structure/B14208258.png)
![2,2'-[(1,10-Dioxodecane-1,10-diyl)bis(oxy)]bis[4-(trifluoromethyl)benzoic acid]](/img/structure/B14208263.png)

![N-(4-{[2-(4-Chlorophenoxy)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14208272.png)

